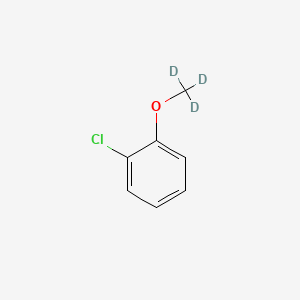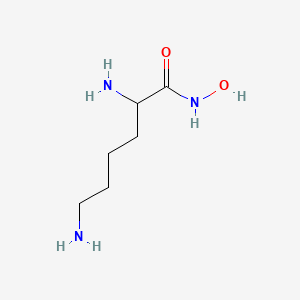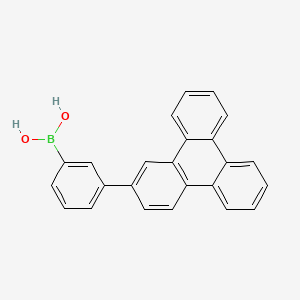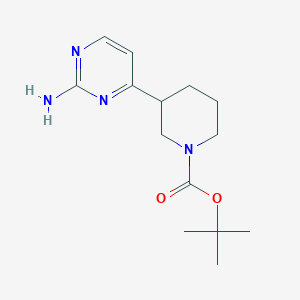![molecular formula C13H14N4O6S B12301470 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]- (9CI) is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core with various functional groups attached, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]- typically involves multi-step organic reactions. The process begins with the formation of the purine core, followed by the introduction of the acetaldehyde, formyl, hydroxyethoxy, and methylthio groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or acids, while reduction of the formyl group results in alcohols.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups attached to the purine core can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity. For example, the methylthio group may interact with sulfur-containing amino acids in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
9H-Purine-9-acetaldehyde: Lacks the additional functional groups present in the target compound.
6-Methylthio-9H-purine: Contains the methylthio group but lacks the acetaldehyde and hydroxyethoxy groups.
9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy): Contains the hydroxyethoxy group but lacks the methylthio group.
Uniqueness
The uniqueness of 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]- lies in its combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H14N4O6S |
|---|---|
Peso molecular |
354.34 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-methanethioyl-3-methoxy-2-(6-oxo-1H-purin-9-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C13H14N4O6S/c1-22-12(3-19)9(20)7(2-18)23-13(12,4-24)17-6-16-8-10(17)14-5-15-11(8)21/h3-7,9,18,20H,2H2,1H3,(H,14,15,21)/t7-,9-,12-,13-/m1/s1 |
Clave InChI |
HXQWZJZNMFJEBH-NHULRPGXSA-N |
SMILES isomérico |
CO[C@@]1([C@@H]([C@H](O[C@@]1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O |
SMILES canónico |
COC1(C(C(OC1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)


![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)


![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)
![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)

